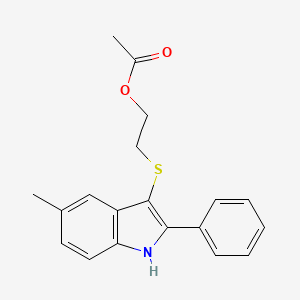![molecular formula C16H20N2OS B12939634 1-{1-[4-(Methylsulfanyl)phenyl]-1H-imidazol-2-yl}cyclohexan-1-ol CAS No. 872544-80-4](/img/structure/B12939634.png)
1-{1-[4-(Methylsulfanyl)phenyl]-1H-imidazol-2-yl}cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(4-(Methylthio)phenyl)-1H-imidazol-2-yl)cyclohexanol is an organic compound that features a cyclohexanol moiety linked to an imidazole ring, which is further substituted with a 4-(methylthio)phenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-(Methylthio)phenyl)-1H-imidazol-2-yl)cyclohexanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Substitution with 4-(Methylthio)phenyl Group: The imidazole ring is then subjected to a substitution reaction with 4-(methylthio)phenyl halide in the presence of a base such as potassium carbonate.
Cyclohexanol Addition: Finally, the cyclohexanol moiety is introduced via a nucleophilic addition reaction, often using a Grignard reagent or organolithium compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-(1-(4-(Methylthio)phenyl)-1H-imidazol-2-yl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: 1-(1-(4-(Methylthio)phenyl)-1H-imidazol-2-yl)cyclohexanone.
Reduction: 1-(1-(4-(Methylthio)phenyl)-1H-imidazol-2-yl)cyclohexanol with reduced imidazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(1-(4-(Methylthio)phenyl)-1H-imidazol-2-yl)cyclohexanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(1-(4-(Methylthio)phenyl)-1H-imidazol-2-yl)cyclohexanol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methylthio group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The cyclohexanol moiety can contribute to the compound’s overall stability and bioavailability.
類似化合物との比較
1-(4-(Methylthio)phenyl)cyclohexanol: Lacks the imidazole ring, which may result in different biological activity.
1-(1-(4-(Methylthio)phenyl)-1H-imidazol-2-yl)ethanol: Contains an ethanol moiety instead of cyclohexanol, potentially altering its chemical properties and reactivity.
Uniqueness: 1-(1-(4-(Methylthio)phenyl)-1H-imidazol-2-yl)cyclohexanol is unique due to its combination of an imidazole ring, a 4-(methylthio)phenyl group, and a cyclohexanol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
CAS番号 |
872544-80-4 |
|---|---|
分子式 |
C16H20N2OS |
分子量 |
288.4 g/mol |
IUPAC名 |
1-[1-(4-methylsulfanylphenyl)imidazol-2-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C16H20N2OS/c1-20-14-7-5-13(6-8-14)18-12-11-17-15(18)16(19)9-3-2-4-10-16/h5-8,11-12,19H,2-4,9-10H2,1H3 |
InChIキー |
KAEJDQXSJGNFTB-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=C(C=C1)N2C=CN=C2C3(CCCCC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


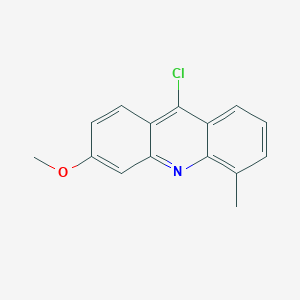
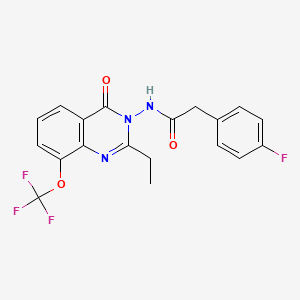
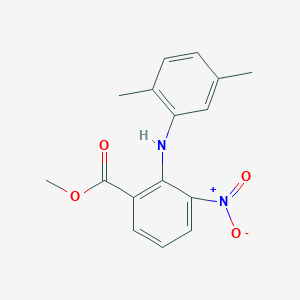
![1'-Methyl-2'-(piperidine-1-carbonyl)spiro[cyclohexane-1,7'-furo[3,2-f]chromen]-9'(8'H)-one](/img/structure/B12939564.png)
![(R)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B12939568.png)
![6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B12939584.png)
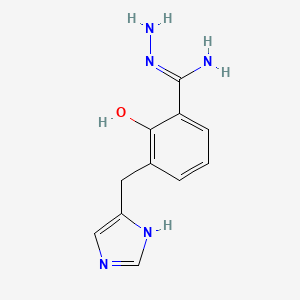
![[(2R)-2-hydroxy-3-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12939596.png)





